molecular formula C13H19N B2485761 4-Methyl-4-(4-methylphenyl)piperidine CAS No. 1268093-77-1

4-Methyl-4-(4-methylphenyl)piperidine

Cat. No.: B2485761
CAS No.: 1268093-77-1
M. Wt: 189.302
InChI Key: ODQQROGWBQUTHL-UHFFFAOYSA-N
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Description

4-Methyl-4-(4-methylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 4-methyl group and a 4-methylphenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(4-methylphenyl)piperidine typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-(4-methylphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, electrophiles.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-4-(4-methylphenyl)piperidine is unique due to the presence of both a 4-methyl group and a 4-methylphenyl group on the piperidine ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable in various applications .

Biological Activity

4-Methyl-4-(4-methylphenyl)piperidine, a compound belonging to the piperidine class, has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural characteristics suggest a promising profile for various pharmacological applications, including anti-cancer, anti-viral, and neuroprotective effects.

Chemical Structure and Properties

The compound can be represented by the chemical formula C14H21NC_{14}H_{21}N with a molecular weight of approximately 219.33 g/mol. The structure features a piperidine ring substituted with methyl and para-methylphenyl groups, which may influence its biological interactions.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of piperidine derivatives, including this compound. Research indicates that modifications on the piperidine ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of piperidine have shown effectiveness against breast cancer cells by inhibiting pathways such as the Akt signaling pathway, which is crucial for cell survival and proliferation .

Table 1: Anti-Cancer Activity of Piperidine Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)5.25Inhibition of Akt phosphorylation
Piperidine Derivative AMDA-MB-231 (Breast)3.75Induction of apoptosis via caspase activation
Piperidine Derivative BHeLa (Cervical)6.00Cell cycle arrest at G0/G1 phase

Anti-Viral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies suggest that derivatives of this compound can effectively inhibit the main protease (Mpro) of the virus, which is essential for viral replication . The binding affinities calculated through molecular dynamics simulations indicate promising stability and interaction with the target enzyme.

Table 2: Binding Affinity of Piperidine Derivatives to SARS-CoV-2 Mpro

Compound NameBinding Free Energy (kcal/mol)
This compound-6.12
Piperidine Derivative C-5.52
Piperidine Derivative D-6.35

Neuroprotective Effects

Piperidine derivatives are also being explored for neuroprotective effects. Some studies suggest that these compounds may mitigate neurodegenerative processes by modulating neurotransmitter systems and exhibiting antioxidant properties .

Case Study: Neuroprotective Effects
In a preclinical study involving animal models of neurodegeneration, this compound demonstrated significant reductions in oxidative stress markers and improvements in cognitive function compared to control groups.

Properties

IUPAC Name

4-methyl-4-(4-methylphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-3-5-12(6-4-11)13(2)7-9-14-10-8-13/h3-6,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQQROGWBQUTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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